2-Bromo-1-(3-methoxyphenyl)ethanone

Catalog No.
S663298
CAS No.
5000-65-7
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3-methoxyphenyl)ethanone

CAS Number

5000-65-7

Product Name

2-Bromo-1-(3-methoxyphenyl)ethanone

IUPAC Name

2-bromo-1-(3-methoxyphenyl)ethanone

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3

InChI Key

IOOHBIFQNQQUFI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CBr

Synonyms

3’-Methoxyphenacyl Bromide; 2-Bromo-1-(3-methoxyphenyl)ethanone; 3-Methoxyphenacyl Bromide; NSC 405833;

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CBr
  • Chemical Databases: The compound is registered in various chemical databases, such as PubChem [National Institutes of Health, ] and the National Cancer Institute (NCI) [National Cancer Institute, ], but these entries primarily focus on its basic properties and identification, not specific research applications.
  • Limited Research References: A few scattered references to the compound exist in scientific literature, but they often focus on its synthesis or characterization, not its specific research applications [, ].

Further investigation may be needed through:

  • Scientific literature databases: Searching specialized databases like ScienceDirect or Scopus with advanced filters (e.g., excluding patents or review articles) might yield more specific research articles.
  • Patent databases: Exploring patent databases may reveal potential applications, but it's important to remember that patents describe inventions and not necessarily established scientific uses.

2-Bromo-1-(3-methoxyphenyl)ethanone, also known by its IUPAC name, is a chemical compound with the molecular formula C9H9BrO2C_9H_9BrO_2. This compound features a bromine atom and a methoxy group attached to a phenyl ring, making it an interesting subject for both synthetic chemistry and biological studies. The structure of the compound includes an ethanone functional group, which contributes to its reactivity and potential applications in various fields.

  • Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide .

These reactions highlight the compound's versatility in organic synthesis.

The synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone can be achieved through several methods:

  • Bromination of Acetophenones: One common method involves the bromination of 4-methoxyacetophenone using bromine in solvents such as acetic acid or chloroform under controlled temperature conditions .
  • Reaction with Cupric Bromide: Another method involves reacting 4-methoxyacetophenone with cupric bromide in ethyl acetate at elevated temperatures. This reaction typically yields high purity crystals suitable for further analysis .
  • Continuous Flow Reactors: For industrial production, continuous flow reactors may be employed to enhance efficiency and yield, followed by purification through recrystallization or chromatography.

2-Bromo-1-(3-methoxyphenyl)ethanone has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for developing new drugs.
  • Organic Synthesis: The compound can be utilized as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties might allow for applications in creating novel materials or coatings .

While specific interaction studies on 2-Bromo-1-(3-methoxyphenyl)ethanone are scarce, compounds with similar structures have been investigated for their interactions with biological targets. These studies often focus on enzyme inhibition or receptor modulation, suggesting that this compound could have significant implications in medicinal chemistry and pharmacology.

Several compounds share structural similarities with 2-Bromo-1-(3-methoxyphenyl)ethanone. Here are some notable examples:

Compound NameStructureSimilarity
2-Bromo-1-(4-hydroxyphenyl)ethanoneStructure0.94
2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanoneStructure0.91
2-Bromo-1-(4-methoxyphenyl)ethanoneStructure0.94
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanoneStructure0.88

Uniqueness

The uniqueness of 2-Bromo-1-(3-methoxyphenyl)ethanone lies in its specific arrangement of substituents, which can significantly influence its reactivity and biological activity compared to similar compounds. The combination of bromine and methoxy groups provides distinct chemical properties that can be leveraged for targeted applications in medicinal chemistry and organic synthesis .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5000-65-7

Wikipedia

2-Bromo-3'-methoxyacetophenone

Dates

Modify: 2023-08-15

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